molecular formula C11H20N2O3 B2658445 tert-butyl2-(3-amino-2-oxopiperidin-1-yl)acetate CAS No. 2503202-01-3

tert-butyl2-(3-amino-2-oxopiperidin-1-yl)acetate

Cat. No.: B2658445
CAS No.: 2503202-01-3
M. Wt: 228.292
InChI Key: LZYGHUSYSYHEGE-UHFFFAOYSA-N
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Description

tert-butyl2-(3-amino-2-oxopiperidin-1-yl)acetate is a bicyclic organic compound featuring a piperidine ring substituted with an amino group at the 3-position and a ketone at the 2-position. The tert-butyl ester moiety serves as a protective group for the carboxylic acid, enhancing stability during synthetic processes. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and other bioactive molecules .

Properties

IUPAC Name

tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-9(14)7-13-6-4-5-8(12)10(13)15/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYGHUSYSYHEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCCC(C1=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate typically involves several steps:

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

tert-Butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.

    Industry: It is used in the production of various chemical products, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues with Modified Piperidine/Azepane Rings

  • tert-butyl 2-(3-amino-2-oxoazepan-1-yl)acetate (CAS 105433-98-5): This analog replaces the 6-membered piperidine ring with a 7-membered azepane ring. Applications include R&D for central nervous system (CNS) therapeutics due to improved blood-brain barrier penetration .
  • tert-butyl 2-(3-hydroxypiperidin-1-yl)acetate (CAS 166955-03-9): Substituting the 3-amino group with a hydroxyl group modifies hydrogen-bonding capacity. The hydroxyl group increases hydrophilicity, improving aqueous solubility compared to the amino-substituted parent compound. This analog is critical in synthesizing polar drug candidates .

Analogs with Heterocyclic or Aromatic Substituents

  • (S)-Benzyl 2-(3-((tert-butoxycarbonyl)amino)-2-oxopiperidin-1-yl)acetate (CAS 132875-68-4): The benzyl ester group introduces aromaticity, enabling π-π interactions in receptor binding. This compound is a key intermediate in peptide mimetics and kinase inhibitors. The BOC-protected amino group allows selective deprotection for further functionalization .
  • tert-butyl2-(2-(3-methoxyphenyl)-4-oxo-3-phenoxyazetidin-1-yl)ethylcarbamate (5e): Featuring a 4-membered azetidine ring and aryl substituents, this compound exhibits higher ring strain and reactivity. The methoxyphenyl group enhances lipophilicity, making it suitable for lipid-soluble drug formulations. IR data (1744 cm⁻¹ for β-lactam C=O) confirm structural integrity .

Complex Bicyclic and Polycyclic Derivatives

  • tert-butyl 2-((3bS,4aR)-3-chloro-5-oxo-3b,4,4a,5-tetrahydro-2H-cyclopropa[3.4]cyclopenta[1,2-c]pyrazol-2-yl)acetate (140J) :
    This bicyclic derivative incorporates a cyclopropane ring fused to a pyrazole, increasing steric hindrance and electrophilicity. The chlorine atom enhances reactivity in cross-coupling reactions, useful in synthesizing antiviral agents .

  • tert-butyl2-[(4R,6S)-2,2-dimethyl-6-[(1-phenyl-1H-terazol-5-ylsulfonyl)methyl]-1,3-dioxan-4-yl]acetate :
    The sulfonyl and terazole groups confer polarity and stability, making this compound a candidate for HMG-CoA reductase inhibition. Its molecular weight (452.5 g/mol) and logP (2.3) suggest balanced solubility and membrane permeability .

Physicochemical and Spectral Properties

Compound Molecular Formula Key Functional Groups IR Peaks (cm⁻¹) Applications
Target Compound C11H20N2O3 3-amino-2-oxopiperidine ~1700 (C=O), ~3350 (NH2) Pharmaceutical intermediate
tert-butyl2-(3-hydroxypiperidin-1-yl)acetate C11H21NO3 3-hydroxypiperidine ~3367 (OH), ~1744 (C=O) Polar drug synthesis
(S)-Benzyl analog (CAS 132875-68-4) C19H26N2O5 Benzyl ester, BOC-protected ~1716 (C=O BOC) Peptide mimetics
Azetidine derivative (5e) C22H26N2O4 Azetidine, methoxyphenyl ~1744 (β-lactam C=O) Antibiotic research

Biological Activity

Tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate
  • Molecular Formula : C_{11}H_{18}N_{2}O_{3}
  • Molecular Weight : 226.27 g/mol

The compound features a piperidine ring, which is crucial for its biological interactions. The presence of an amino group and a carbonyl moiety enhances its potential to interact with various biological macromolecules.

The proposed mechanism of action for tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate involves its interaction with specific enzymes or receptors within biological systems. The azepane structure allows for diverse interactions, potentially modulating enzymatic activities or acting as a substrate analogue in biochemical pathways.

Interaction with Biological Targets

Research indicates that the compound may influence several biochemical pathways, including:

  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Modulation : The compound could act on various receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Studies have suggested that tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing potential as a lead compound for antibiotic development.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings indicate that the compound may serve as a scaffold for developing new antibiotics targeting resistant bacterial strains.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, possibly through the modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study conducted by Slater et al. (2024) explored the antimicrobial efficacy of various derivatives of piperidine-based compounds, including tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate. The study found significant activity against Gram-positive bacteria, suggesting its potential as a novel antibiotic agent .
  • Neuroprotective Study :
    • Research published in Pharmacology Reports indicated that tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate exhibited protective effects on neuronal cells subjected to oxidative stress, highlighting its potential application in neurodegenerative disease therapies .

Comparative Analysis with Similar Compounds

Tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetate can be compared with structurally similar compounds to understand its unique properties better:

Compound Structure Type Biological Activity
Tert-butyl 2-(3-amino-2-oxopiperidin-1-yl)acetatePiperidine-basedAntimicrobial, neuroprotective
Tert-butyl 2-(3-amino-2oxoazepan-1-yl)acetateAzepane-basedModerate antimicrobial activity
Ethyl (S)-2-(3-amino-2-oxo-piperidinyl)acetatePiperidine-basedLimited activity reported

Q & A

Q. What are the optimal synthetic routes for tert-butyl2-(3-amino-2-oxopiperidin-1-yl)acetate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves coupling tert-butyl acetate derivatives with amino-oxopiperidine precursors. Key steps include:

  • Amide bond formation : React tert-butyl haloacetates (e.g., tert-butyl bromoacetate) with 3-amino-2-oxopiperidine under basic conditions (e.g., K₂CO₃ in DMF) .
  • Protection/deprotection strategies : Use Boc (tert-butoxycarbonyl) groups to protect the amine during synthesis, followed by TFA-mediated cleavage for final deprotection .
  • Optimization variables : Solvent polarity (DMF vs. THF), temperature (0–25°C), and catalyst presence (e.g., DMAP) significantly impact yield and purity. For example, yields >70% are achievable under inert atmospheres .

Q. How is the molecular structure of this compound validated post-synthesis?

Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR spectroscopy : Characteristic peaks include δ 1.4 ppm (tert-butyl C(CH₃)₃), δ 3.2–3.8 ppm (piperidinyl CH₂ groups), and δ 4.1–4.3 ppm (acetate CH₂) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group at m/z ~57) .
  • X-ray crystallography : Use SHELX programs for refinement if single crystals are obtained .

Q. What safety protocols are recommended given limited toxicity data?

Methodological Answer: Despite incomplete ecotoxicological profiles (e.g., persistence, bioaccumulation), adopt precautionary measures:

  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid skin contact and inhalation .
  • Incompatibilities : Exclude strong acids/bases and oxidizing agents to prevent hazardous decomposition (e.g., CO release) .
  • Waste disposal : Incinerate at high temperatures (≥1000°C) to minimize environmental persistence .

Advanced Research Questions

Q. How can computational modeling resolve mechanistic ambiguities in reactions involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Model transition states for amide coupling or tert-butyl cleavage to predict activation energies and regioselectivity .
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. acetonitrile) to optimize solvent choice .
  • Software tools : Gaussian or ORCA for DFT; GROMACS for MD simulations .

Q. What strategies address contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-validation : Compare NMR data with structurally analogous compounds (e.g., tert-butyl 2-(piperazin-1-yl)acetate) to assign ambiguous signals .
  • Dynamic NMR : Resolve rotational barriers in piperidinyl or acetamide groups causing signal splitting .
  • Isotopic labeling : Use ¹³C-labeled precursors to trace carbonyl or tert-butyl carbons in complex spectra .

Q. How does the tert-butyl group influence the compound’s reactivity in peptide coupling?

Methodological Answer:

  • Steric effects : The bulky tert-butyl group reduces nucleophilic attack at the acetate carbonyl, slowing hydrolysis but enhancing stability in acidic media .
  • Electronic effects : Electron-donating tert-butyl groups increase electron density at the carbonyl, altering reactivity in acylation reactions .
  • Comparative studies : Replace tert-butyl with methyl or benzyl groups to isolate steric/electronic contributions .

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